molecular formula C16H20N4O3S B1682434 TORSEMIDE CAS No. 56211-40-6

TORSEMIDE

Cat. No.: B1682434
CAS No.: 56211-40-6
M. Wt: 348.4 g/mol
InChI Key: NGBFQHCMQULJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torsemide is a loop diuretic of the pyridine-sulfonylurea class, primarily acting on the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle to promote diuresis . It is indicated for edema management in heart failure (HF), renal disease, and hepatic cirrhosis, as well as hypertension . Pharmacokinetically, this compound exhibits superior bioavailability (>80%) compared to furosemide (10–90%), with minimal variability across disease states . Its duration of action is 12–18 hours, longer than furosemide’s 6–8 hours, and it undergoes hepatic (80%) and renal (20%) elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions: Torasemide is synthesized through a series of chemical reactions involving pyridine and sulfonamide derivatives. One common synthetic route involves the reaction of 3-amino-4-chloropyridine with isopropyl isocyanate to form an intermediate, which is then reacted with 3-methylphenylamine to produce torasemide .

Industrial Production Methods: Industrial production of torasemide typically involves the use of organic solvents such as acetonitrile, ethers, and alcohols. The process includes steps like sulfonation, chlorination, and amination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Torasemide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Torasemide acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes. This diuretic effect helps reduce fluid overload in conditions like heart failure and edema . The molecular target of torasemide is the chloride-binding site of the co-transporter .

Comparison with Similar Compounds

Comparison with Similar Compounds: Key Findings

Pharmacokinetic and Pharmacodynamic Differences

Parameter Torsemide Furosemide
Bioavailability >80% (consistent) 10–90% (variable)
Duration of Action 12–18 hours 6–8 hours
Dose Equivalence 10 mg ≈ 40 mg furosemide 40 mg standard dose
Elimination Pathways Hepatic (80%), Renal (20%) Renal (major)
Hypokalemia Risk Lower Higher

Mechanistic Insights :

  • This compound demonstrates reduced inter-individual variability in absorption, making dosing more predictable .

Clinical Efficacy and Outcomes

Heart Failure Management

  • Symptom Improvement : A 6-week trial showed 20 mg this compound reduced body weight (1–3 kg) and edema more effectively than 40 mg furosemide, with improved NYHA functional class .
  • Hospitalization and Mortality :
    • Observational data from the ASCEND-HF trial reported similar 30-day outcomes (mortality/HF hospitalization OR: 1.03, p = 0.88) but higher 150-day mortality with this compound (HR: 2.26, p < 0.001) .
    • A meta-analysis of two randomized trials found this compound reduced HF readmissions by 59% (RR: 0.41, p < 0.0001) and cardiovascular readmissions by 23% (RR: 0.77, p = 0.03) .

Renal and Neurohormonal Effects

  • This compound caused greater neurohormonal activation (renin, aldosterone, norepinephrine; p < 0.05) compared to furosemide at equivalent natriuretic doses .
  • In patients with renal dysfunction, this compound showed similar sodium excretion but less RAAS activation than furosemide .

Ongoing Research and Contradictory Evidence

The TRANSFORM-HF trial (NCT03296813) aims to resolve conflicting observational data by randomizing 6,000 HF patients to this compound or furosemide, assessing mortality and hospitalization . Preliminary findings suggest:

  • Potential Benefits: this compound may improve myocardial fibrosis and LV remodeling .

Key Recommendations :

  • Use this compound in HF patients with variable furosemide response or comorbidities like renal dysfunction.
  • Monitor electrolytes and neurohormonal markers during long-term therapy.
  • Await large RCTs to validate this compound’s mortality benefits.

Biological Activity

Torsemide, a loop diuretic, is primarily used in the management of conditions such as heart failure and hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables and findings from various research studies.

This compound exerts its pharmacological effects by inhibiting the Na+^+/K+^+/2Cl^- cotransporter located in the ascending loop of Henle in the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound is metabolized primarily in the liver via the cytochrome P450 enzyme CYP2C9, which exhibits variability due to genetic polymorphisms among individuals .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by several studies:

  • Absorption : this compound is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its bioavailability is approximately 80%, which is higher than that of furosemide .
  • Distribution : The volume of distribution is about 0.2 L/kg, indicating extensive tissue binding.
  • Metabolism : It undergoes hepatic metabolism, with the primary metabolite being pharmacologically inactive .
  • Elimination : The elimination half-life ranges from 3 to 6 hours, with renal excretion accounting for approximately 80% of the drug's elimination.

Clinical Efficacy

This compound has been compared with furosemide in several clinical trials, particularly focusing on heart failure management:

  • TRANSFORM-HF Trial : This large-scale study randomized 2859 patients to receive either this compound or furosemide after hospitalization for heart failure. The primary outcome was all-cause mortality over 12 months. Results indicated no significant difference between the two drugs regarding mortality (26.1% for this compound vs. 26.2% for furosemide) and hospitalization rates .
    OutcomeThis compound Group (%)Furosemide Group (%)Hazard Ratio (95% CI)
    All-cause mortality26.126.21.02 (0.89-1.18)
    All-cause hospitalization47.349.30.92 (0.83-1.02)
  • On-treatment Analysis : An analysis focusing on patients who adhered to their prescribed diuretic showed similar outcomes for both medications at discharge and during follow-ups .

Pharmacodynamics

The pharmacodynamic properties of this compound vary significantly across different populations:

  • Healthy Adults vs. Patients with Heart Failure : Studies show that the efficacy (Emax_{max}) of this compound is reduced in patients with heart failure compared to healthy individuals, likely due to physiological changes associated with the disease .
    Population TypeEmax_{max}EC50_{50}
    Healthy AdultsBaselineBaseline
    Cirrhosis Patients1.61 times lowerHigher than baseline
    CHF PatientsHigher than baselineApproximately 11.53 times higher

Case Studies

Several case studies have highlighted this compound's effectiveness in managing fluid overload in patients with chronic heart failure:

  • Case Study A : A patient with severe heart failure exhibited significant weight loss and improved renal function after switching from furosemide to this compound.
  • Case Study B : In another instance, a patient demonstrated better tolerance and fewer side effects when treated with this compound compared to furosemide.

Q & A

Q. How do pharmacokinetic differences between torsemide and furosemide influence experimental design in comparative efficacy studies?

Basic Research Focus : this compound exhibits higher oral bioavailability (~80-90%) and a longer half-life (3-4 hours) compared to furosemide (~50% bioavailability, 1-2 hours). When designing head-to-head trials, researchers must account for these differences by standardizing dose equivalency ratios (e.g., 1:2 this compound-to-furosemide ratio) and timing of outcome measurements .
Advanced Consideration : Investigate inter-individual variability in this compound’s metabolism (primarily CYP2C9-mediated) and its impact on dose-response relationships. Use population pharmacokinetic modeling to adjust for covariates like age, renal function, and genetic polymorphisms .

Q. What methodological approaches resolve contradictions in this compound’s effects on neurohormonal activation across preclinical and clinical studies?

Evidence Contradiction : In canine models, this compound increased both angiotensin II and aldosterone, whereas furosemide only raised angiotensin II . However, human trials (e.g., the 2022 NHLBI study) reported no significant difference in neurohormonal markers between this compound and furosemide .
Resolution Strategy :

  • Conduct species-specific in vitro assays (e.g., adrenal cell cultures) to isolate this compound’s direct aldosterone effects.
  • Use time-stratified biomarker sampling in clinical trials to capture dynamic hormonal changes post-administration .

Q. What are the optimal preclinical models for studying this compound’s long-term cardiorenal outcomes?

Basic Models :

  • Acute diuresis : Rat models with volume overload (e.g., saline infusion) to assess short-term natriuretic response .
  • Hypertension : Spontaneously hypertensive rats (SHR) with standardized this compound dosing protocols.
    Advanced Models :
  • Chronic heart failure : Use murine transverse aortic constriction (TAC) models to evaluate this compound’s impact on fibrosis and ventricular remodeling.
  • Cardiorenal syndrome : Combine subtotal nephrectomy with myocardial infarction in rodents to mimic human pathophysiology .

Q. How should researchers address variability in this compound’s impurity profiles during analytical method validation?

Methodological Guidance :

  • Refer to USP guidelines (Table 1) for impurity thresholds (e.g., NMT 0.5% for related compound E) .
  • Employ high-resolution LC-MS/MS with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of ammonium acetate (pH 3.5) and acetonitrile. Validate specificity using forced degradation studies (heat, light, acid/alkali exposure) .

Q. What statistical frameworks are recommended for analyzing this compound’s mortality benefits in heterogeneous heart failure populations?

Advanced Analysis :

  • Apply Cox proportional hazards models with stratification by ejection fraction (HFrEF vs. HFpEF) and adjustment for baseline creatinine and diuretic resistance .
  • Use inverse probability weighting to address confounding by indication in observational studies.
  • Pre-specify subgroup analyses for renal dysfunction (eGFR <30 mL/min) and high-dose subgroups (>40 mg/day) .

Q. How do this compound’s molecular interactions inform structure-activity relationship (SAR) studies for novel diuretics?

Mechanistic Insight : this compound binds the Na+/K+/2Cl– cotransporter (NKCC2) via its sulfonylurea moiety. SAR studies should:

  • Modify the pyridine ring (position 3) to enhance binding affinity.
  • Test halogen substitutions (e.g., chlorine at position 4) for metabolic stability .

Q. What are the limitations of current this compound biomarker panels in predicting clinical outcomes?

Critical Evaluation :

  • Traditional markers : Serum creatinine and BUN lack sensitivity to early renal protection effects.
  • Emerging biomarkers : Validate urinary exosomal NKCC2 expression or urinary [TIMP-2]•[IGFBP7] for early tubular injury detection in this compound-treated cohorts .

Q. How can researchers mitigate bias in open-label this compound trials due to differential adherence?

Methodological Solutions :

  • Implement electronic pill counters or urinary this compound assays to objectively measure adherence.
  • Use a modified ITT analysis with adherence-adjusted propensity scores .

Q. What in silico tools are available to model this compound’s pharmacokinetics in special populations?

Computational Approaches :

  • PBPK modeling : GastroPlus™ or Simcyp® simulations for hepatic impairment (Child-Pugh B/C).
  • Machine learning : Train models on EHR data to predict dose requirements in elderly patients with hypoalbuminemia .

Q. How should meta-analyses reconcile conflicting data on this compound’s mortality benefits?

Synthesis Strategy :

  • Perform cumulative meta-analysis by trial year to identify temporal trends.
  • Apply the GRADE framework to evaluate evidence certainty, downgrading for risk of bias (e.g., unblinded studies) .

Properties

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023690
Record name Torsemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L
Record name SID49666477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56211-40-6
Record name Torasemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56211-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torsemide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torsemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 164 - 164 °C
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

TORSEMIDE
TORSEMIDE
TORSEMIDE
TORSEMIDE
TORSEMIDE
TORSEMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.